

## Application Notes and Protocols: SC209 ADC in Ovarian Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SC209**, a potent 3-aminophenyl hemiasterlin derivative, functions as a cytotoxic payload in the antibody-drug conjugate (ADC) STRO-002, also known as luveltamab tazevibulin. This ADC targets the Folate Receptor Alpha (FolRα), a protein frequently overexpressed on the surface of ovarian cancer cells, offering a targeted therapeutic strategy.[1][2][3] Upon binding to FolRα, STRO-002 is internalized by the cancer cell, where the linker is cleaved, releasing **SC209**. The released **SC209** then disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and ultimately, apoptotic cell death.[1][2] Furthermore, STRO-002 has been shown to induce immunogenic cell death and exert a bystander killing effect on neighboring cancer cells that may not express FolRα.[2][4]

These application notes provide a comprehensive overview of the use of **SC209** in the context of the STRO-002 ADC for ovarian cancer research, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

# Quantitative Data Summary Preclinical Cytotoxicity of SC209

The in vitro cytotoxic activity of the free **SC209** payload has been evaluated in various ovarian cancer cell lines.



Cell Line	SC209 EC50 (nM)	Reference
Igrov1	3.6	[5]
КВ	3.9	[5]

## **Preclinical Efficacy of STRO-002 (SC209 ADC)**

STRO-002 has demonstrated potent and specific cell-killing activity in FolR $\alpha$ -positive ovarian cancer cell lines.

Cell Line	STRO-002 Activity	Reference
lgrov1	Potent cell killing	[2]
OVSAHO	Potent cell killing	[2]
A549 (FolRα-negative)	No cell killing	[2]

In animal models, a single dose of STRO-002 has been shown to cause significant tumor growth inhibition in FolR $\alpha$ -expressing ovarian cancer xenograft and patient-derived xenograft (PDX) models.[1][2]

## Clinical Efficacy of STRO-002 (Luveltamab Tazevibulin) in Recurrent Ovarian Cancer

Data from the Phase 1 STRO-002-GM1 dose-expansion study and the Phase 2/3 REFRaME-O1 trial have demonstrated the clinical potential of STRO-002 in patients with recurrent epithelial ovarian cancer.

Phase 1 Dose-Expansion Study (FolRα-selected patients, TPS >25%)[6][7]



Starting Dose	Overall Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)
4.3 mg/kg	31.3%	13.0 months	6.1 months
5.2 mg/kg	43.8%	5.4 months	6.6 months
Overall	37.5%	5.5 months	6.1 months

**TPS: Tumor Proportion Score** 

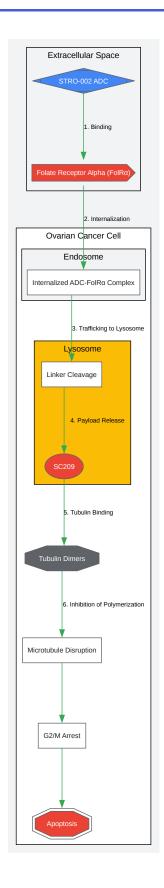
Phase 2/3 REFRaME-O1 Trial (Part 1)[8]

Starting Dose	Overall Response Rate (ORR)	Disease Control Rate (DCR)
5.2 mg/kg	32%	96%

# Signaling Pathways and Mechanisms of Action STRO-002 Mechanism of Action

The following diagram illustrates the mechanism by which STRO-002 delivers the **SC209** payload to ovarian cancer cells, leading to targeted cell death.





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Caption: Mechanism of action of STRO-002 ADC in ovarian cancer cells.



# Experimental Protocols Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of **SC209** or STRO-002 on ovarian cancer cell lines.

#### Materials:

- Ovarian cancer cell lines (e.g., Igrov1, OVCAR-3, SK-OV-3)
- FolRα-negative cell line (e.g., A549) for control
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- SC209 or STRO-002
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of **SC209** or STRO-002 in complete medium.
- Remove the medium from the wells and add 100  $\mu$ L of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest drug concentration).



- Incubate the plate for 72-120 hours at 37°C.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

### **Protocol 2: Western Blot for Apoptosis Markers**

This protocol is for detecting the induction of apoptosis in ovarian cancer cells treated with STRO-002.

#### Materials:

- Ovarian cancer cells treated with STRO-002 as in the cytotoxicity assay.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- · SDS-PAGE gels.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax).
- HRP-conjugated secondary antibody.
- · Chemiluminescent substrate.
- Imaging system.



#### Procedure:

- Lyse the treated and control cells with RIPA buffer.
- Determine the protein concentration using a BCA assay.
- Denature equal amounts of protein (20-30 μg) by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.

### **Protocol 3: Ovarian Cancer Xenograft Model**

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of STRO-002.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
- FolRα-positive ovarian cancer cells (e.g., Igrov1, OV-90).
- Matrigel.
- STRO-002.
- Vehicle control.
- Calipers.

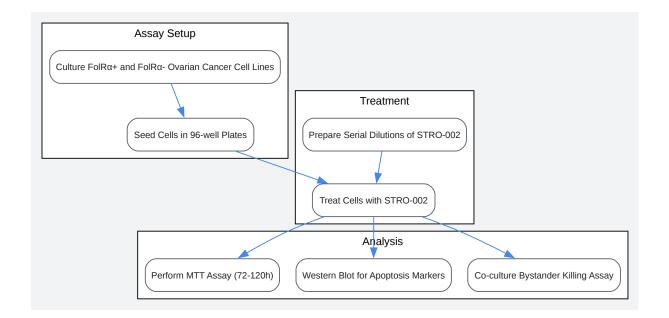


#### Procedure:

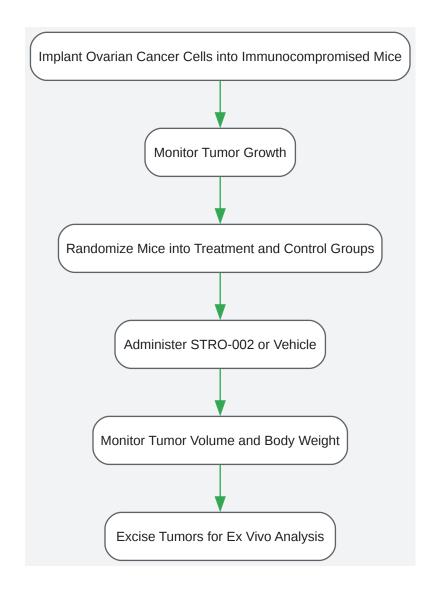
- Harvest ovarian cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10<sup>6</sup> cells per 100  $\mu$ L.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer STRO-002 (e.g., via intravenous injection) at the desired dose and schedule.
   Administer the vehicle control to the control group.
- Monitor tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

## **Experimental Workflow Diagrams**In Vitro ADC Evaluation Workflow









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